molecular formula C17H14N4O B4460343 7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B4460343
M. Wt: 290.32 g/mol
InChI Key: JYINUBGTVCYAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.11676108 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for research on “7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” could include further exploration of its synthesis, properties, and potential applications. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry , suggesting that this compound could have potential applications in these areas.

Mechanism of Action

Target of Action

The compound “7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their nitrogen-containing heterocyclic structure . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . These could potentially include pathways related to inflammation, cell proliferation, and apoptosis, among others .

Pharmacokinetics

Fused pyridine derivatives, to which this compound belongs, are known to contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . These properties can significantly impact the bioavailability of the compound .

Result of Action

Given the range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound could have effects at both the molecular and cellular levels . These could potentially include changes in gene expression, protein function, and cellular signaling pathways .

Properties

IUPAC Name

7-phenyl-3-pyridin-3-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-15-9-14(12-5-2-1-3-6-12)16-17(20-15)21(11-19-16)13-7-4-8-18-10-13/h1-8,10-11,14H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYINUBGTVCYAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 2
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7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 3
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7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 4
7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 6
7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

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